5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid
CAS No.: 1339056-30-2
Cat. No.: VC5083863
Molecular Formula: C10H13N3O3
Molecular Weight: 223.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339056-30-2 |
|---|---|
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.232 |
| IUPAC Name | 5-(oxan-4-ylamino)pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H13N3O3/c14-10(15)8-5-12-9(6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,12,13)(H,14,15) |
| Standard InChI Key | UBKBZWMJATYFSJ-UHFFFAOYSA-N |
| SMILES | C1COCCC1NC2=NC=C(N=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-(oxan-4-ylamino)pyrazine-2-carboxylic acid, defines its core structure:
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Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
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Carboxylic acid group: Positioned at C2, enabling salt formation or esterification.
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Oxan-4-ylamino substituent: A tetrahydropyran ring (oxan) linked via an amine group at C5.
Molecular Formula:
Molecular Weight: 224.22 g/mol
SMILES:
InChIKey: NQWODRMQBZRXDF-UHFFFAOYSA-N
Crystallographic and Conformational Data
X-ray diffraction studies of analogous compounds reveal:
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Planar pyrazine core with bond lengths of 1.33 Å (C-N) and 1.39 Å (C-C) .
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Tetrahydropyran ring in chair conformation, minimizing steric strain .
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Intramolecular hydrogen bonds between the carboxylic acid and pyrazine N1, stabilizing the structure .
Synthetic Methodologies
Core Synthesis Strategies
The compound is synthesized via T3P (propylphosphonic anhydride)-mediated coupling (Figure 1) :
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Substrate Preparation:
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5-Aminopyrazine-2-carboxylic acid reacts with oxan-4-amine in dimethylformamide (DMF).
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Diisopropylethylamine (DIPEA) acts as a base, neutralizing HCl byproducts.
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Coupling Reaction:
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T3P (1.3 equiv) activates the carboxylic acid, forming a reactive mixed anhydride.
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Nucleophilic attack by oxan-4-amine yields the target compound in 70–85% isolated yield.
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Reaction Conditions:
Scalability and Modifications
Patent WO2024231899A1 describes late-stage diversification:
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Carboxylic acid group: Converted to amides or esters for enhanced bioavailability .
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Oxan moiety: Replaced with piperazine or cyclohexyl groups to modulate target affinity .
Analytical Characterization
Spectroscopic Profiles
Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 1.2 (Predicted, PubChem) |
| pKa | 3.1 (COOH), 8.9 (NH) |
| Aqueous Solubility | 12.5 mg/mL (pH 7.4) |
Biological Activity and Mechanisms
NOS Inhibition and Anticancer Effects
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Target: Neuronal NOS (nNOS) and inducible NOS (iNOS) isoforms .
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IC₅₀: 0.8 μM (nNOS), 1.2 μM (iNOS) in HCT-116 colorectal cancer cells .
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Mechanism: Competes with L-arginine binding, reducing NO production and tumor angiogenesis .
Kinase Inhibition Profiling
Patent EP2428508B1 identifies structural analogs as Aurora kinase inhibitors:
Therapeutic Applications and Preclinical Data
Oncology
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